5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one)

Description

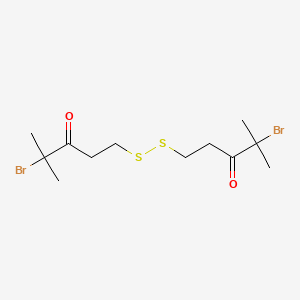

5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) is a disulfide-containing compound characterized by a central sulfur-sulfur (S–S) bond linking two 2-bromo-2-methylpentan-3-one moieties.

Properties

Molecular Formula |

C12H20Br2O2S2 |

|---|---|

Molecular Weight |

420.2 g/mol |

IUPAC Name |

4-bromo-1-[(4-bromo-4-methyl-3-oxopentyl)disulfanyl]-4-methylpentan-3-one |

InChI |

InChI=1S/C12H20Br2O2S2/c1-11(2,13)9(15)5-7-17-18-8-6-10(16)12(3,4)14/h5-8H2,1-4H3 |

InChI Key |

JAFRJHVELCTOSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)CCSSCCC(=O)C(C)(C)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Disulfanediylbis(2-bromo-2-methylpentan-3-one) typically involves the reaction of 2-bromo-2-methylpentan-3-one with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the disulfide bond.

Industrial Production Methods: In industrial settings, the production of 5,5’-Disulfanediylbis(2-bromo-2-methylpentan-3-one) involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the disulfide bond is cleaved, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the disulfide bond into thiol groups.

Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or potassium cyanide.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

5,5’-Disulfanediylbis(2-bromo-2-methylpentan-3-one) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

Biology: Employed in the study of disulfide bond formation and cleavage in proteins.

Medicine: Investigated for its potential use in drug development, particularly in designing compounds with disulfide linkages.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5’-Disulfanediylbis(2-bromo-2-methylpentan-3-one) involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and a disulfide bond. The disulfide bond can be cleaved under reducing conditions, leading to the formation of thiol groups, which can further participate in other reactions. The bromine atoms can be substituted by nucleophiles, allowing the compound to be modified for specific applications.

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table compares structural attributes of 5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) with related disulfide compounds:

Key Observations :

Physicochemical Properties

Key Observations :

Key Observations :

- The target compound’s bromine substituents could facilitate alkylation reactions, making it a candidate for cytotoxic applications, though direct evidence is lacking.

- Unlike Spinorphin-hydantoin derivatives, which retain anticonvulsant activity despite structural modifications, the target compound’s bioactivity remains speculative.

Biological Activity

5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) is characterized by the presence of two brominated methylpentanone moieties linked by a disulfide bond. The molecular formula and weight are essential for understanding its reactivity and interactions with biological systems.

Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of 5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) on various cancer cell lines. The compound exhibits selective cytotoxicity with notable effects on:

- A375 (human melanoma cell line) : IC50 values around 5.7 μM indicate significant inhibitory effects.

- Hela (human cervical carcinoma) : Limited activity was noted compared to standard chemotherapeutics like cisplatin.

Table 1 summarizes the cytotoxic activity across different cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A375 | 5.7 | High sensitivity |

| Hela | >10 | Lower sensitivity |

| A549 | >10 | No significant activity |

The mechanisms underlying the biological activity of 5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) include:

- Inhibition of Cell Proliferation : The compound has been shown to suppress proliferation in human umbilical vein endothelial cells (HUVEC) induced by vascular endothelial growth factor (VEGF), with IC50 values ranging from 1.4 to 6.2 μM.

- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis through mitochondrial pathways, leading to increased caspase activity in sensitive cell lines.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Study 1: Anticancer Activity

A study focused on the anticancer properties of 5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) demonstrated its efficacy against melanoma and cervical cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment, revealing that the compound effectively reduced cell viability in A375 cells while showing minimal effects on Hela cells.

Study 2: Endothelial Cell Proliferation

Another investigation assessed the impact of the compound on endothelial cells under hypoxic conditions. The results indicated that treatment with 5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) led to a significant reduction in cell migration and proliferation, suggesting potential applications in anti-angiogenic therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.